6-Isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C8H12N2O2S. It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is substituted with an isopropyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylpyridine-2-sulfonamide typically involves the reaction of 6-isopropylpyridine with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an amine to form the sulfonamide. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
6-Isopropylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 6-Isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups as substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Sulfonimidates: Compounds with similar sulfur-nitrogen bonds but different structural features.
Uniqueness
6-Isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to other sulfonamides, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-8(10-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
IXXOZFFDTOZYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.